![molecular formula C25H23ClN2OS B4267246 6-chloro-2-(5-ethyl-2-thienyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide](/img/structure/B4267246.png)
6-chloro-2-(5-ethyl-2-thienyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide
Overview
Description
6-chloro-2-(5-ethyl-2-thienyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a quinoline derivative and is commonly referred to as CTHRC1 inhibitor.
Mechanism of Action
The mechanism of action of 6-chloro-2-(5-ethyl-2-thienyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide involves the inhibition of CTHRC1 expression. CTHRC1 is known to promote cancer cell invasion and metastasis, and its inhibition can prevent these processes. Additionally, CTHRC1 is involved in fibrosis and cardiovascular diseases, and its inhibition can prevent or reduce the progression of these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-2-(5-ethyl-2-thienyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide have been extensively studied. It has been shown to inhibit cancer cell invasion and metastasis in various cancer types, including breast, lung, and colon cancer. Additionally, it has been shown to prevent fibrosis and reduce the progression of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-chloro-2-(5-ethyl-2-thienyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide is its specificity towards CTHRC1. This compound does not affect the expression of other proteins, making it a valuable tool in scientific research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the use of 6-chloro-2-(5-ethyl-2-thienyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide in scientific research. One potential application is in the development of new cancer therapies. This compound has shown promising results in inhibiting cancer cell invasion and metastasis, and further studies can investigate its potential as a cancer treatment. Additionally, this compound can be investigated for its potential applications in fibrosis and cardiovascular diseases. Finally, further studies can investigate the optimization of the synthesis method and the improvement of the compound's solubility in water.
Conclusion:
In conclusion, 6-chloro-2-(5-ethyl-2-thienyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide is a valuable compound in scientific research. Its specificity towards CTHRC1 and its potential applications in cancer, fibrosis, and cardiovascular diseases make it a promising tool for future studies. Further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Scientific Research Applications
6-chloro-2-(5-ethyl-2-thienyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the expression of CTHRC1, a protein that is associated with various diseases, including cancer, fibrosis, and cardiovascular diseases. Therefore, this compound has been investigated for its potential therapeutic applications in these diseases.
properties
IUPAC Name |
6-chloro-2-(5-ethylthiophen-2-yl)-N-(4-propan-2-ylphenyl)quinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2OS/c1-4-19-10-12-24(30-19)23-14-21(20-13-17(26)7-11-22(20)28-23)25(29)27-18-8-5-16(6-9-18)15(2)3/h5-15H,4H2,1-3H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHQDIIZZPANFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NC4=CC=C(C=C4)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(5-ethylthiophen-2-yl)-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.